Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Description
Core Pyrrolo[3,4-D]pyrimidine Scaffold Configuration Analysis
The pyrrolo[3,4-d]pyrimidine scaffold represents a bicyclic heterocyclic system formed through the fusion of a pyrrole ring with a pyrimidine ring in a specific geometric arrangement. In the [3,4-d] configuration, the pyrrole ring is attached to the pyrimidine ring at positions 3 and 4, creating a rigid planar structure that significantly influences the compound's chemical reactivity and biological activity. This particular ring fusion pattern differs fundamentally from other pyrrolopyrimidine isomers, such as the [2,3-d] and [3,2-d] variants, in terms of nitrogen positioning and electronic distribution across the bicyclic framework.
The structural rigidity of the pyrrolo[3,4-d]pyrimidine core is enhanced by the extensive conjugation throughout the bicyclic system, which contributes to its stability and unique electronic properties. Research has demonstrated that this scaffold configuration provides an optimal framework for molecular recognition events, particularly in enzyme-substrate interactions and protein binding scenarios. The nitrogen atoms within the pyrimidine ring serve as hydrogen bond acceptors, while the pyrrole nitrogen can function as either a hydrogen bond donor or acceptor depending on its substitution pattern and protonation state.
The geometric constraints imposed by the [3,4-d] ring fusion create specific spatial orientations for substituents attached to the scaffold. This spatial arrangement is particularly important for understanding the three-dimensional structure-activity relationships of compounds based on this core. Studies utilizing X-ray crystallography and computational modeling have revealed that the pyrrolo[3,4-d]pyrimidine system maintains a planar conformation with minimal deviation from planarity, which is crucial for its biological activity and intermolecular interactions.
The electronic distribution within the pyrrolo[3,4-d]pyrimidine scaffold shows distinctive patterns that influence both chemical reactivity and biological activity. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while the electron-rich pyrrole component can participate in electrophilic aromatic substitution reactions. This dual reactivity profile enables diverse chemical modifications and functionalization strategies that are essential for structure-activity relationship studies and lead compound optimization.
Properties
IUPAC Name |
tert-butyl 2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-6-8-5-13-10(18-4)14-9(8)7-15/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPNWMDBICFBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593815 | |
| Record name | tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-86-7 | |
| Record name | tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Summary
The synthesis generally proceeds through the following key stages:
- Formation of the Pyrrolo[3,4-D]pyrimidine Core: Cyclization of appropriate pyrimidine precursors under basic conditions.
- Introduction of the Methylthio Group: Nucleophilic substitution or direct incorporation via thiol reagents.
- Installation of the tert-Butyl Carboxylate Group: Protection of the carboxylic acid functionality using tert-butyl dicarbonate (Boc2O) or tert-butyl chloride under basic catalysis.
Detailed Stepwise Procedure
| Step | Description | Reagents/Conditions | Yield Range | Notes/References |
|---|---|---|---|---|
| 1. Boc Protection of Amino Group | Reaction of pyrimidine precursor with tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as catalyst | Boc2O, DMAP, DCM, room temperature, 12 h | 70–80% | Protects amino group to prevent side reactions during cyclization |
| 2. Cyclization to Form Pyrrolo[3,4-D]pyrimidine Core | Intramolecular cyclization induced by base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (THF), 0°C to room temperature, 2 h | 60–70% | Forms fused heterocyclic core structure |
| 3. Introduction of Methylthio Group | Nucleophilic substitution with methylthiol or methylthiolate reagents | Methylthiol reagent, base, solvent varies | Variable, typically moderate to good | Methylthio group introduced via substitution on pyrimidine ring |
| 4. Purification | Column chromatography | Silica gel, gradient elution with water/ammonia and acetonitrile | - | Ensures product purity ≥95% |
Alternative and Optimized Methods
- Microwave-Assisted Synthesis: Using microwave irradiation (e.g., 120°C for 2 h in n-butanol) can accelerate cyclization but may reduce yield (reported ~22%) compared to conventional heating (up to 63%).
- Catalytic Systems: Palladium-catalyzed Buchwald-Hartwig amination with Pd(OAc)2 and Xantphos ligand can improve regioselectivity and reduce byproducts during functionalization steps.
- Solvent Effects: Polar aprotic solvents like DMF favor nucleophilic substitution at specific positions on the pyrimidine ring, enhancing regioselectivity.
Reaction Mechanism Insights and Analysis
- Boc Protection: The tert-butoxycarbonyl group stabilizes intermediates by preventing unwanted nucleophilic attacks during cyclization and improves solubility for purification.
- Cyclization: Base-induced intramolecular nucleophilic attack forms the fused pyrrolo[3,4-D]pyrimidine ring system.
- Methylthio Introduction: Typically involves nucleophilic substitution where the methylthiolate anion attacks an electrophilic center on the pyrimidine ring.
- Purification: Gradient elution chromatography ensures removal of side products and unreacted starting materials.
Characterization Post-Synthesis
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR: tert-butyl protons appear as a singlet near 1.4 ppm; methylthio protons resonate around 2.5 ppm.
- ^13C NMR: Confirms carbon environments consistent with the fused ring and ester groups.
- Mass Spectrometry (MS): Electrospray ionization (ESI+) confirms molecular ion peaks consistent with molecular weight (~267.35 g/mol).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm confirm purity ≥95%.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, DMAP, DCM | Room temp | 12 h | 70–80 | Protects amino group |
| Cyclization | DBU, THF | 0°C to RT | 2 h | 60–70 | Forms fused ring |
| Microwave Cyclization | n-Butanol, microwave | 120°C | 2 h | 22 | Faster but lower yield |
| Purification | Silica gel chromatography | - | - | - | Ensures purity |
Research Findings and Optimization Strategies
- Microwave-assisted methods reduce reaction time but may compromise yield due to rapid decomposition or side reactions.
- Use of catalytic systems such as Pd-based catalysts enhances regioselectivity and functional group tolerance.
- Solvent choice critically affects substitution patterns and overall yield.
- Protecting groups like Boc are essential for controlling reactivity and facilitating downstream modifications.
This comprehensive analysis of the preparation methods for tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate integrates diverse research findings and practical synthetic strategies, providing a professional and authoritative resource for researchers engaged in the synthesis and functionalization of this compound.
Sources:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine core or the methylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine core.
Scientific Research Applications
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptor activity in signal transduction pathways .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely C₁₁H₁₅N₃O₂S (inferred from analogs in and ).
- Functional Groups : Methylthio (electron-withdrawing), Boc (protecting group).
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, as seen in , where ethyl 2-(methylthio)pyrimidine derivatives are reacted with tert-butyl-protected intermediates under basic conditions .
Comparison with Structural Analogs
The tert-butyl pyrrolo[3,4-d]pyrimidine carboxylate scaffold exhibits diverse bioactivity depending on substituents at positions 2 and 3. Below is a systematic comparison:
Substituent Variations and Physicochemical Properties
Key Observations :
- Reactivity : The 2-SMe group (target compound) offers a balance between stability and reactivity, enabling thioether-specific modifications (e.g., oxidation to sulfonyl or cross-coupling) . In contrast, 2-Cl/4-Cl derivatives (CAS 903129-71-5) are highly reactive in nucleophilic aromatic substitution (SNAr) reactions .
- Stability: Amino-substituted analogs (CAS 1105187-42-5) require inert storage due to oxidation sensitivity, while methylsulfonyl derivatives (CAS 365996-87-8) exhibit enhanced stability .
- Applications : Dichloro derivatives serve as versatile intermediates for introducing aryl/alkyl groups , whereas methylthio derivatives are precursors for sulfone-containing drug candidates .
Biological Activity
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate (CAS No. 365996-86-7) is a heterocyclic compound belonging to the pyrrolo-pyrimidine family. Its unique structure includes a tert-butyl group and a methylthio substituent, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 267.35 g/mol
- CAS Number : 365996-86-7
1. Anti-inflammatory Effects
Research indicates that compounds in the pyrimidine class, including this compound, exhibit significant anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
2. Antiviral Activity
Pyrimidines have been noted for their antiviral potential. This compound may demonstrate similar effects by interfering with viral replication mechanisms. Studies suggest that modifications to the pyrimidine structure can enhance antiviral efficacy .
3. Antifungal Properties
The compound also shows promise in antifungal applications. Pyrimidines are known to possess antifungal activity, making this compound a candidate for further investigation in treating fungal infections.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Pyrrolo-Pyrimidine Core : Utilizing precursors that undergo cyclization reactions.
- Substitution Reactions : Introducing the methylthio and tert-butyl groups through nucleophilic substitution.
These synthetic routes allow for customization of the compound's properties by varying substituents on the pyrrolo-pyrimidine core .
Comparative Analysis with Similar Compounds
The following table highlights key features of related compounds within the pyrrolo-pyrimidine class:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1105187-42-5 | Lacks methylthio group; potential antitumor activity |
| Tert-butyl 2-methylsulfonyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 365996-87-8 | Contains sulfonyl instead of methylthio; different reactivity |
| Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | N/A | Alternative substitution pattern; varied biological activity |
Case Studies and Research Findings
Several studies have documented the biological effects of related pyrimidines:
- Antiproliferative Effects : A study evaluated the antiproliferative potency of various pyrrolopyrimidine derivatives against cancer cell lines. Compounds demonstrated IC values indicating significant inhibition of cell proliferation, suggesting potential as anticancer agents .
- Microtubule Depolymerization : Research on similar compounds revealed their ability to disrupt microtubule dynamics in cancer cells, which is crucial for cell division. This mechanism underlines their potential as chemotherapeutic agents .
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, rt, 12 h | 70–80% | |
| Cyclization | DBU, THF, 0°C → rt, 2 h | 60–70% | |
| Microwave Reaction | n-butanol, 120°C, 2 h | 22% |
Basic: How should researchers characterize this compound post-synthesis?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while methylthio (-SMe) groups resonate at ~2.5 ppm .
- Mass Spectrometry : ESI+ MS confirms molecular weight (e.g., m/z 405 [M+H]⁺ for intermediates) .
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrrolo[3,4-d]pyrimidine core?
Methodological Answer:
Regioselectivity is controlled by:
- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions (e.g., 120°C for 2 h in n-butanol improves yield vs. conventional heating) .
- Catalytic Systems : Pd(OAc)₂/Xantphos in Buchwald-Hartwig couplings minimizes byproducts during cross-coupling reactions (e.g., arylations at the 2-position) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position over the 2-position .
Data Contradiction Analysis :
Conflicting yields (e.g., 22% vs. 63%) arise from solvent choice (n-butanol vs. THF) and heating methods. Microwave reactors reduce reaction times but may lower yields due to rapid decomposition .
Advanced: How does the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity?
Methodological Answer:
The Boc group:
- Stabilizes Intermediates : Prevents unwanted nucleophilic attacks during cyclization .
- Facilitates Deprotection : Acidic conditions (e.g., TFA/DCM) cleanly remove Boc, enabling downstream functionalization (e.g., coupling with PROTAC warheads) .
- Alters Solubility : Enhances solubility in organic solvents (e.g., DCM, THF), critical for purification .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
Q. Yield Optimization Table
| PROTAC Step | Yield | Challenge |
|---|---|---|
| Boc Removal | 85–90% | Acid-sensitive functional groups |
| Ligand Coupling | 50–60% | Steric hindrance from the pyrrolopyrimidine core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
